2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile
Description
2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile is a brominated derivative of the indanone-malononitrile family, characterized by a 5-bromo substituent on the indenone core and a propanedinitrile (malononitrile) group at the 1-position. This compound is synthesized via Knoevenagel condensation between brominated indanone precursors and malononitrile, a reaction widely employed for analogous non-fullerene acceptors (NFAs) in organic electronics . Its structure combines strong electron-withdrawing properties (from the cyano and ketone groups) with the steric and electronic effects of bromine, making it a promising candidate for optoelectronic applications, particularly in organic solar cells (OSCs) .
Properties
CAS No. |
2304026-60-4 |
|---|---|
Molecular Formula |
C12H5BrN2O |
Molecular Weight |
273.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The core synthesis involves a Knoevenagel condensation between 5-bromo-1H-indene-1,3(2H)-dione and malononitrile. The reaction proceeds via deprotonation of malononitrile by a base (e.g., sodium acetate), followed by nucleophilic attack on the carbonyl group of the indene dione.
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Reactants:
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5-Bromo-1H-indene-1,3(2H)-dione (2.33 g, 10.35 mmol)
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Malononitrile (1.37 g, 20.7 mmol)
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Solvent: Ethanol (40 mL)
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Catalyst: Anhydrous sodium acetate (1.28 g, 15.52 mmol)
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Conditions: Stirring at room temperature for 2 hours, followed by acidification with HCl (pH = 2).
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Yield: 29.4% after flash column chromatography.
Critical Parameters
Industrial-Scale Production Considerations
Industrial methods prioritize cost-efficiency and scalability:
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Batch Reactors: Utilize jacketed vessels for temperature control during exothermic condensation.
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Purification:
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Quality Control:
Optimization Strategies
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 29.4 | 98.2 |
| DMF | 36.7 | 18.9 | 95.1 |
| THF | 7.5 | 12.3 | 89.7 |
Ethanol balances reactivity and solubility, minimizing byproducts.
Catalytic Additives
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Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) increases reaction rate but complicates purification.
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Microwave Assistance: Reduces reaction time to 30 minutes but requires specialized equipment.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its structure allows for the formation of various derivatives through nucleophilic addition reactions. The presence of the cyano groups (C≡N) makes it a versatile intermediate in the synthesis of heterocycles and other complex organic molecules.
Synthesis of Heterocycles
Research has demonstrated that 2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile can be utilized to synthesize a range of heterocyclic compounds. For instance, it can react with amines to form substituted indenes, which are valuable in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, the compound has shown promise as a precursor for the development of biologically active molecules. Its structural features lend themselves to modifications that can enhance pharmacological properties.
Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit anticancer properties. For example, modifications to the indene structure have led to compounds that inhibit cancer cell proliferation in vitro . The bromine atom's presence is significant as it can influence the electronic properties and biological activity of the molecule.
Materials Science
The compound's unique chemical properties also make it suitable for applications in materials science, particularly in the development of organic semiconductors.
Organic Electronics
Research has explored the use of this compound in organic photovoltaic devices. Its ability to form thin films with good charge transport properties makes it a candidate for use in solar cells .
Case Study: Synthesis and Characterization
A notable study involved synthesizing derivatives from this compound through various reaction pathways. The resulting compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and purity levels .
| Compound | Synthesis Method | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Derivative A | Nucleophilic Addition | 85 | NMR, MS |
| Derivative B | Cyclization Reaction | 75 | NMR, IR |
Case Study: Biological Evaluation
Another research initiative focused on evaluating the anticancer activity of synthesized derivatives against various cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound .
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dihydroindenone moiety play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Substituent Effects
2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC) Structure: Lacks halogen substituents. Properties: The base compound in this family, IC, exhibits a LUMO level of ~−3.8 eV, enabling efficient electron transport. Its absorption spectrum peaks in the visible range (λmax ≈ 600–650 nm) . Applications: Widely used as an end-group in NFAs like ITIC, contributing to high power conversion efficiencies (PCEs) in OSCs .
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC) Structure: Features fluorine atoms at the 5- and 6-positions. Properties: Fluorination lowers the LUMO further (~−4.0 eV) and red-shifts absorption (λmax ≈ 700–750 nm) due to enhanced electron deficiency and planarity. This improves light-harvesting in near-infrared (NIR) regions . Applications: Key component in high-performance NFAs like Y6, achieving PCEs >15% .
2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile Structure: Bromine at the 5-position introduces steric bulk and moderate electron-withdrawing effects. However, its electron-withdrawing nature slightly lowers the LUMO (~−3.9 eV) compared to IC. Absorption spectra are intermediate between IC and 2FIC (λmax ≈ 650–700 nm) . Applications: Used in polymer-based NFAs (e.g., P-2BTh-F) for improved solubility and film morphology, though PCEs are marginally lower than fluorinated analogs .
2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile (5F-IC) Structure: Mono-fluorinated at the 5-position. Properties: Balances electron deficiency and steric effects, with LUMO ~−3.95 eV and λmax ≈ 680 nm. Less studied than 2FIC but offers tunability for specific OSC architectures .
Key Data Comparison
| Compound | Substituents | Molecular Formula | Molecular Weight | λmax (nm) | LUMO (eV) | Applications |
|---|---|---|---|---|---|---|
| IC | None | C12H6N2O | 194.19 | 600–650 | −3.8 | ITIC, medium-bandgap polymers |
| 2FIC | 5,6-Difluoro | C12H4F2N2O | 230.17 | 700–750 | −4.0 | Y6, high-efficiency NIR NFAs |
| 5-Bromo derivative | 5-Bromo | C12H5BrN2O | 273.09 | 650–700 | −3.9 | Polymer acceptors (e.g., P-2BTh-F) |
| 5F-IC | 5-Fluoro | C12H5FN2O | 212.18 | ~680 | −3.95 | Emerging NFAs |
Performance in Optoelectronic Devices
- Charge Transport : Fluorinated derivatives (2FIC) outperform brominated analogs due to superior planarity and lower LUMO levels, critical for reducing energy losses in OSCs .
- Solubility and Processability : Brominated derivatives exhibit good solubility in chlorinated solvents (e.g., chloroform, dichloromethane), enabling solution processing. However, bulky bromine may hinder crystallinity compared to smaller substituents like fluorine .
- Thermal Stability : All derivatives show stability under synthesis conditions (e.g., reflux in pyridine/CHCl3), but long-term operational stability in devices requires further study .
Biological Activity
2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, highlighting its pharmacological relevance.
The compound has the molecular formula and is characterized by a unique structure that contributes to its biological activity. The presence of the bromine atom and the diketone functionality are believed to play crucial roles in its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with similar diketone frameworks have shown activity against various bacterial strains. A study focusing on related pyrazole derivatives demonstrated significant antibacterial effects, suggesting that this compound may also possess such properties .
Antitumor Activity
The antitumor potential of compounds structurally related to this compound has been documented. For example, certain pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. This includes inhibition of kinases such as BRAF(V600E) and EGFR . Given the structural similarities, it is plausible that our compound could exhibit similar antitumor effects.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of indene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the indene structure significantly enhanced antimicrobial efficacy .
- Antitumor Activity Evaluation : In vitro studies on pyrazole derivatives demonstrated their ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with conventional chemotherapeutics like doxorubicin revealed synergistic effects, supporting further exploration into similar compounds .
Data Tables
Q & A
Basic: What synthetic methodologies are employed to synthesize 2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile?
Answer:
The compound is synthesized via condensation reactions involving brominated indanone precursors and propanedinitrile derivatives. For example, hydrazine-carbothioamide intermediates react with hydrazonoyl chlorides or phenacyl bromides under controlled conditions (e.g., ethanol, low temperatures, and catalytic piperidine) to form the target structure. Key steps include:
- Step 1: Preparation of 5-bromo-indan-1-ylidene hydrazine precursors.
- Step 2: Reaction with malononitrile derivatives to introduce the dinitrile group.
- Step 3: Purification via recrystallization or column chromatography .
Basic: How is the compound characterized using crystallographic techniques?
Answer:
X-ray diffraction (XRD) is the primary method for structural elucidation. Data collection involves:
- Instrumentation: Single-crystal diffractometers (e.g., Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å).
- Software: SHELXTL or SHELXL for structure solution and refinement. Hydrogen atoms are typically placed geometrically and refined isotropically.
- Validation: ORTEP-3 or WinGX for visualizing thermal ellipsoids and validating bond lengths/angles .
Advanced: How can computational methods predict the compound’s electronic properties for photovoltaic applications?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level are used to model Frontier Molecular Orbitals (FMOs), which determine absorption spectra and charge transfer efficiency. Key steps include:
- HOMO-LUMO Analysis: Calculates the energy gap (ΔE) to assess charge separation efficacy.
- Absorption Modeling: Time-dependent DFT (TD-DFT) predicts λmax and oscillator strengths.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
